(3-methyl-1H-pyrazol-5-yl)methanol

Organic Synthesis Heterocyclic Chemistry Pyrazole Functionalization

Researchers synthesizing N-unsubstituted pyrazole libraries face a critical supply gap: pre-alkylated analogs lack the free NH moiety required for hydrogen-bonding interactions with biological targets and block essential N-functionalization pathways. • N-unsubstituted pyrazole core (2 HBD, 2 HBA; TPSA 48.9 Ų) for target binding • C5-hydroxymethyl handle enables oxidation, halogenation, esterification • Key reactant for 3,5-disubstituted N-unsubstituted pyrazoles (CN117069714A) • ≥97% purity; defined InChIKey for unambiguous QC

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 17607-71-5
Cat. No. B175284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-1H-pyrazol-5-yl)methanol
CAS17607-71-5
Synonyms(3-methyl-1H-pyrazol-5-yl)methanol
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CO
InChIInChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7)
InChIKeySYDSMFCVIJNHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 42 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1H-pyrazol-5-yl)methanol Overview


(3-Methyl-1H-pyrazol-5-yl)methanol (CAS 17607-71-5; IUPAC: (5-methyl-1H-pyrazol-3-yl)methanol) is a C5-substituted pyrazole methanol with molecular formula C5H8N2O and molecular weight 112.13 g/mol . The compound exists as a solid at room temperature with a purity specification of 97% from commercial suppliers and a calculated LogP (XLogP3) of -0.2 . It features two hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, with a topological polar surface area of 48.9 Ų . This compound serves primarily as a reactant and building block in the preparation of 3,5-disubstituted N-unsubstituted pyrazoles from protected alkynols .

1
N-unsubstituted pyrazole core enables downstream N-functionalization
2
C3-methyl, C5-hydroxymethyl substitution provides defined regiochemical handle
3
Commercial building block with supplier-specified purity for synthetic applications

Procurement Risk for (3-Methyl-1H-pyrazol-5-yl)methanol


Generic substitution fails because the N-unsubstituted pyrazole core of (3-methyl-1H-pyrazol-5-yl)methanol confers a fundamentally different synthetic and pharmacological profile compared to N-substituted analogs. The free NH moiety enables distinct hydrogen-bonding interactions with biological targets and permits subsequent N-functionalization—a reactivity pathway unavailable to pre-alkylated alternatives [1]. This structural feature is non-negotiable when the target downstream compound requires an unsubstituted pyrazole nitrogen, as is the case for 3,5-disubstituted N-unsubstituted pyrazole scaffolds used in medicinal chemistry . Furthermore, the compound's positional isomerism with (1-methyl-1H-pyrazol-3-yl)methanol illustrates that even within the same molecular formula, substitution pattern differences create entirely distinct synthetic intermediates .

Target
Free NH at N1
N-Methylated Analogs
N1 position blocked; may not support same N-functionalization pathways
Target
C3-methyl, C5-hydroxymethyl; N-unsubstituted
Positional Isomer
N1-methyl, C3-unsubstituted; distinct synthetic handle and potential bioactivity profile

(3-Methyl-1H-pyrazol-5-yl)methanol Comparative Evidence


Synthetic Role: N-Unsubstituted vs. N-Methylated Pyrazoles

(3-Methyl-1H-pyrazol-5-yl)methanol is explicitly designated as a reactant for preparing 3,5-disubstituted N-unsubstituted pyrazoles from protected alkynols . In contrast, N-methylated analogs such as (1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5) cannot participate in this specific transformation due to the occupied N1 position [1]. This functional distinction is critical: the free NH of the target compound permits downstream N-alkylation, N-arylation, or coordination chemistry that is structurally precluded in pre-alkylated comparators. The target compound's substitution pattern (C3-methyl, C5-hydroxymethyl) also provides a distinct regiochemical handle relative to positional isomers .

Synthetic Reactivity
Class-level inference
Free NH enables 3,5-disubstituted N-unsubstituted pyrazole synthesis; N-methyl analog cannot participate
Supports selection for N-unsubstituted pyrazole synthesis
No quantitative yield comparison available
Organic Synthesis Heterocyclic Chemistry Pyrazole Functionalization

Patent-Cited Utility for Bis(pyrazolyl)methane Derivatives

The compound (3-methyl-1H-pyrazol-5-yl)methanol is directly cited in Chinese Patent CN117069714A, which discloses bis(pyrazolyl)methane derivatives and their applications in treating diseases and disorders [1]. The patent's chemical class includes 5-(1H-pyrazol-5-ylmethyl)-1H-pyrazole structures that incorporate the hydroxymethyl-substituted pyrazole moiety characteristic of the target compound. This explicit patent citation provides a documented industrial relevance anchor that is absent for many in-class alternatives. While the patent does not provide direct comparative activity data between the target compound and analogs, it establishes a specific, verifiable application context for this compound that can guide procurement decisions [1].

Patent Citation
Supporting evidence
Cited in CN117069714A for bis(pyrazolyl)methane derivatives with research applications
Supports procurement for pharmaceutical intermediate research
No direct comparative activity data; patent legal status pending
Medicinal Chemistry Patent Analysis Pharmaceutical Intermediates

Regiochemical Specificity: C3- vs. N1-Methyl Isomers

The target compound (3-methyl-1H-pyrazol-5-yl)methanol and its structural isomer (1-methyl-1H-pyrazol-3-yl)methanol share identical molecular formula (C5H8N2O) and molecular weight (112.13 g/mol) but differ fundamentally in substitution pattern [1]. The target compound features methylation at the C3 position with a free NH at N1, while the isomer features N1-methylation with an unsubstituted C3 position. This regiochemical difference produces distinct hydrogen-bonding capabilities, different metabolic stability profiles, and divergent synthetic handles for further functionalization. In pyrazole-based drug discovery, the position of substituents on the pyrazole ring critically influences target binding and pharmacological activity [2]. The target compound's specific 3-methyl, 5-hydroxymethyl substitution pattern on an N-unsubstituted core represents a discrete chemical space distinct from its N-alkylated isomers .

Regiochemical Identity
Class-level inference
C3-methyl, C5-hydroxymethyl, N1-unsubstituted vs. N1-methyl isomer; same formula C₅H₈N₂O, distinct SMILES
Isomers may alter synthetic and bioactivity outcomes; not interchangeable without validation
Structural comparison based on IUPAC and SMILES
Regiochemistry Isomer Differentiation Structure-Activity Relationships

(3-Methyl-1H-pyrazol-5-yl)methanol Applications


Synthesis of 3,5-Disubstituted N-Unsubstituted Pyrazoles

This compound is explicitly specified as a reactant for the preparation of 3,5-disubstituted N-unsubstituted pyrazoles from protected alkynol precursors . This application leverages the compound's N-unsubstituted pyrazole core as a synthetic handle for constructing heterocyclic scaffolds that retain a free NH group—a structural feature essential for downstream hydrogen-bonding interactions with biological targets [1]. Researchers developing N-unsubstituted pyrazole libraries for medicinal chemistry should prioritize this compound over N-alkylated analogs, which lack the requisite reactivity profile.

Bis(pyrazolyl)methane Derivative Synthesis

Based on patent CN117069714A, (3-methyl-1H-pyrazol-5-yl)methanol and structurally related pyrazole methanols serve as components for synthesizing bis(pyrazolyl)methane derivatives with claimed applications in treating diseases and disorders [2]. The patent explicitly describes 5-(1H-pyrazol-5-ylmethyl)-1H-pyrazole chemical classes incorporating hydroxymethyl-substituted pyrazole moieties characteristic of this compound. This documented industrial relevance provides procurement justification for pharmaceutical intermediate applications.

Building Block for Pyrazole Bioactive Libraries

As an N-unsubstituted pyrazole methanol with defined substitution pattern (C3-methyl, C5-hydroxymethyl), this compound serves as a versatile building block for generating structurally diverse pyrazole-containing compound libraries [3]. The hydroxymethyl group at C5 provides a synthetic handle for further functionalization (e.g., oxidation to aldehyde, conversion to halide, esterification), while the free NH enables N-functionalization or retention for target binding interactions [4]. This dual functionalization capacity—unavailable in pre-alkylated analogs—makes the compound particularly valuable for scaffold diversification in early-stage drug discovery.

Regiochemical Reference Standard

The compound's well-characterized physicochemical properties—including LogP of -0.2 (XLogP3), topological polar surface area of 48.9 Ų, exact mass of 112.063662883 g/mol, and defined InChIKey SYDSMFCVIJNHEN-UHFFFAOYSA-N—support its use as a reference standard for analytical method development and quality control applications . Unlike positional isomers that share the same molecular formula and molecular weight, this compound's distinct retention characteristics and spectral signature enable unambiguous identification in complex mixtures. This specificity is critical for laboratories requiring traceable, verified analytical standards.

Application
Selection Property
Validation Focus
3,5-Disubstituted N-unsubstituted pyrazole synthesis
N-unsubstituted pyrazole core
Reactivity with protected alkynols
Bis(pyrazolyl)methane derivative synthesis
Patent-cited structural motif (CN117069714A)
Scaffold assembly for pharmaceutical intermediate research
Pyrazole bioactive library diversification
Dual functionalization capacity (NH + CH₂OH)
Scaffold diversification and functional group tolerance
Regiochemical reference standard
Well-characterized chromatographic and spectral identity
Specificity vs. positional isomers in analytical methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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